2-[3-(Oxiran-2-ylmethoxy)phenoxy]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Oxiran-2-ylmethoxy)phenoxy]acetonitrile is a chemical compound known for its unique structure and properties. It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a phenoxy group attached to an acetonitrile moiety. This compound is used in various industrial applications, particularly in the production of epoxy resins and as a crosslinking agent in polymer chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Oxiran-2-ylmethoxy)phenoxy]acetonitrile typically involves the reaction of epichlorohydrin with 3-hydroxyphenoxyacetonitrile under basic conditions. The reaction proceeds through the formation of an intermediate epoxide, which then undergoes nucleophilic substitution to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained at around 50-60°C .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Oxiran-2-ylmethoxy)phenoxy]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3), ammonia (NH3), and alcohols are commonly used under mild conditions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted phenoxyacetonitriles depending on the nucleophile used.
Scientific Research Applications
2-[3-(Oxiran-2-ylmethoxy)phenoxy]acetonitrile has several applications in scientific research:
Chemistry: Used as a crosslinking agent in the synthesis of epoxy resins and other polymers.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of 2-[3-(Oxiran-2-ylmethoxy)phenoxy]acetonitrile involves its interaction with nucleophilic sites in biomolecules. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic groups such as amines, thiols, and hydroxyls. This reactivity allows the compound to modify proteins and DNA, potentially leading to changes in their function and activity. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-[(Oxiran-2-yl)methoxy]phenyl]acetonitrile
- 2-(4-{4-[4-(Oxiran-2-ylmethoxy)phenoxy]phenyl}phenoxymethyl)oxirane
- 2-[[3-(Oxiran-2-ylmethoxy)phenoxy]methyl]oxirane
Uniqueness
2-[3-(Oxiran-2-ylmethoxy)phenoxy]acetonitrile is unique due to its specific combination of an oxirane ring and a phenoxyacetonitrile moiety. This structure imparts distinct reactivity and properties, making it particularly useful in applications requiring strong crosslinking and chemical stability. Compared to similar compounds, it offers a balance of reactivity and stability, making it versatile for various industrial and research applications .
Properties
IUPAC Name |
2-[3-(oxiran-2-ylmethoxy)phenoxy]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c12-4-5-13-9-2-1-3-10(6-9)14-7-11-8-15-11/h1-3,6,11H,5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJXDBKJPYNKAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC(=C2)OCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.